molecular formula C11H12N2O2 B15299658 5-((m-Tolyloxy)methyl)isoxazol-3-amine

5-((m-Tolyloxy)methyl)isoxazol-3-amine

Cat. No.: B15299658
M. Wt: 204.22 g/mol
InChI Key: HMWFZSGNFZGRLO-UHFFFAOYSA-N
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Description

5-((m-Tolyloxy)methyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

The synthesis of 5-((m-Tolyloxy)methyl)isoxazol-3-amine typically involves several steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali . This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired isoxazole . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

5-((m-Tolyloxy)methyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-((m-Tolyloxy)methyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to neuroprotective effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-((m-Tolyloxy)methyl)isoxazol-3-amine can be compared with other similar compounds such as 3-amino-5-methylisoxazole and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-[(3-methylphenoxy)methyl]-1,2-oxazol-3-amine

InChI

InChI=1S/C11H12N2O2/c1-8-3-2-4-9(5-8)14-7-10-6-11(12)13-15-10/h2-6H,7H2,1H3,(H2,12,13)

InChI Key

HMWFZSGNFZGRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC(=NO2)N

Origin of Product

United States

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